molecular formula C10H6BrFN2 B069486 5-Bromo-2-(4-fluorophenyl)pyrimidine CAS No. 183437-94-7

5-Bromo-2-(4-fluorophenyl)pyrimidine

Cat. No.: B069486
CAS No.: 183437-94-7
M. Wt: 253.07 g/mol
InChI Key: FACORCJZLZSBFY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)pyrimidine: is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrimidine typically involves the bromination of 2-(4-fluorophenyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-(4-fluorophenyl)pyrimidine in an appropriate solvent such as dichloromethane.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-(4-fluorophenyl)pyrimidine.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Utilize palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate in solvents like toluene or ethanol.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Yield substituted pyrimidine derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Reduction Reactions: Result in the formation of 2-(4-fluorophenyl)pyrimidine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(4-fluorophenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its derivatives are explored for their efficacy in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)pyrimidine and its derivatives depends on their specific biological targets. Generally, these compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, in anticancer research, derivatives of this compound may inhibit kinases or other proteins involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.

    5-Bromo-2-phenylpyrimidine: Contains a phenyl group instead of a fluorophenyl group, which may alter its biological activity and chemical reactivity.

    5-Bromo-2-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a fluorine atom, potentially affecting its electronic properties and reactivity.

Uniqueness: 5-Bromo-2-(4-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACORCJZLZSBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

--Quantities: 5-bromo-2-iodopyrimidine 2 (4.00 g, 14.0 mmol), 4-fluorophenylboronic acid 19 (2.44 g, 17.4 mmol), tetrakis(triphenylphosphine)palladium (324 mg, 0.28 mmol), DME (50 ml), aqueous 2M sodium carbonate (50 ml). The experimental procedure was as described for compound 4. The crude product was purified by flash chromatography (5% ethyl acetate-light petroleum) to give the fluorophenylpyrimidine 20 (3.3 g, 94%) (from MeOH), m.p. 155.5° C.; νmax /cm-1 (KBr) 1595, 1525, 1505, 1400s, 1220, 1150 and 785; δ 7.15 (2H, dd, J9, 3'- and 5'-H), 8.41 (2H, dd, J9 and 4, 2'- and 6'-H) and 8.80 (2H, s, 4- and 6-H); m/z 254 (M+), 252 (M+), 227 (M+ -HCN), 225 (M+ -HCN), 146 and 121.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
324 mg
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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